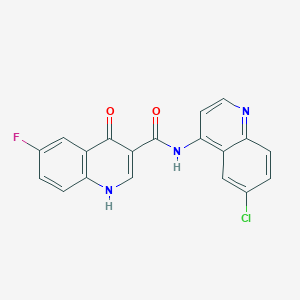![molecular formula C14H16N4O B2521662 8-cyclopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034528-78-2](/img/structure/B2521662.png)
8-cyclopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-cyclopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one” is a synthetic compound that has been widely studied. It has been identified as a privileged structure for the inhibition of ATP-dependent kinases . This compound is expected to provide an effective method for the treatment of proliferative diseases such as cancer .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones involves complex chemical reactions . The process typically involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base .Molecular Structure Analysis
The molecular structure of “this compound” is complex and involves multiple functional groups . The structure includes a pyrido[2,3-d]pyrimidin-7-one template, which has been identified as a privileged structure for the inhibition of ATP-dependent kinases .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are complex and involve multiple steps . The reactions typically involve the transformation of 5-acetyl-4-aminopyrimidines into pyrido[2,3-d]pyrimidin-5-one derivatives .Scientific Research Applications
Synthesis and Biological Evaluation
This compound has been a focus in the field of synthetic chemistry, particularly in the synthesis of various heterocyclic compounds. For instance, it has been involved in the creation of Pyrimidino and Pyridino derivatives, noted for their antimicrobial activity. These compounds were synthesized through reactions involving different reagents, highlighting the versatility of pyrido[2,3-d]pyrimidines in chemical synthesis and their potential in developing antimicrobial agents (Al-Haiza, Mostafa, & El-kady, 2003).
Antimicrobial Properties
Research has shown that derivatives of pyrido[2,3-d]pyrimidines, including compounds structurally related to 8-cyclopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one, exhibit moderate antimicrobial activity. This was demonstrated through the synthesis of various pyrido[2,3-d]pryimidine derivatives and their subsequent testing against microbes like Staphylococcus aureus (Donkor et al., 1995).
Applications in Cancer Research
In the context of cancer research, derivatives of pyrido[2,3-d]pyrimidin-7(8H)-one have been investigated for their potential as anticancer drugs. For example, the compound MGCD0103, a pyrido[2,3-d]pyrimidin-7(8H)-one derivative, has shown promise as an orally active histone deacetylase inhibitor with significant antitumor activity in vivo (Zhou et al., 2008).
Antioxidative and Antimicrobial Activities
Further exploring the biological activities of related compounds, pyrrolidines type 3,7-diazabicyclo octanes, synthesized from reactions involving pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, have been evaluated for antimicrobial and antioxidative properties. These compounds, particularly 12a, have shown some degree of antioxidative activity (Amornraksa, Prachayasittikul, & Worachartcheewan, 2008).
Biomedical Applications
Pyrido[2,3-d]pyrimidin-7(8H)-ones are recognized for their biomedical applications, particularly due to their structural similarity to nitrogen bases in DNA and RNA. They provide ligands for various receptors in the body, making them significant in the development of new therapeutic agents (Jubete et al., 2019).
Mechanism of Action
Target of Action
The compound, 8-cyclopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one, is known to target a variety of proteins involved in cancer progression, including tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
The compound interacts with these targets, inhibiting their activity and disrupting the signaling pathways they are involved in . This leads to a decrease in the proliferation of cancer cells and can induce apoptosis, or programmed cell death .
Biochemical Pathways
The affected pathways include those involved in cell growth, proliferation, and survival . By inhibiting key proteins in these pathways, the compound can disrupt the normal functioning of cancer cells and prevent their growth and spread .
Pharmacokinetics
Similar compounds are known to be readily absorbed and distributed throughout the body . They are metabolized by the liver and excreted through the kidneys .
Result of Action
The result of the compound’s action is a decrease in the growth and spread of cancer cells . This can lead to a reduction in tumor size and may improve the prognosis for individuals with cancer .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the presence of other medications can affect the compound’s absorption and metabolism . Additionally, factors such as pH and temperature can affect the compound’s stability .
properties
IUPAC Name |
8-cyclopropyl-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-12-6-5-11-13(17-7-1-2-8-17)15-9-16-14(11)18(12)10-3-4-10/h5-6,9-10H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEXCVWSQYMRHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=CC(=O)N3C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2521579.png)
![1-[(4-Chlorophenyl)sulfanyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B2521580.png)
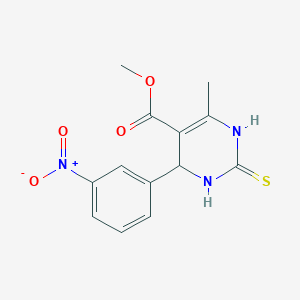
![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfonylmorpholine](/img/structure/B2521586.png)
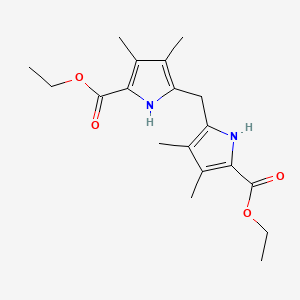
![Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/no-structure.png)

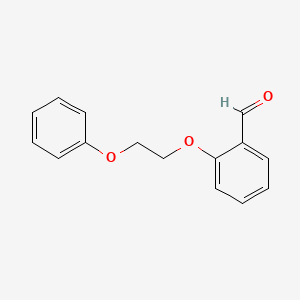
![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2521593.png)
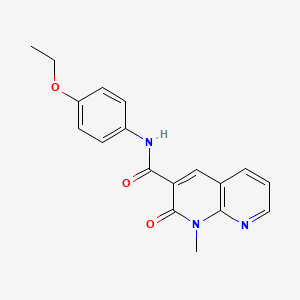
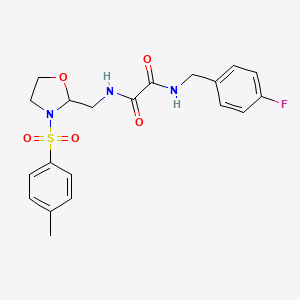
![Potassium (5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanide](/img/structure/B2521599.png)
![2-Chloro-1-[3-(5-methylfuran-2-yl)-1,1-dioxo-1,4-thiazinan-4-yl]propan-1-one](/img/structure/B2521600.png)
